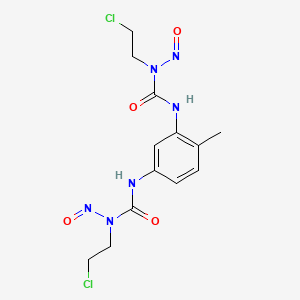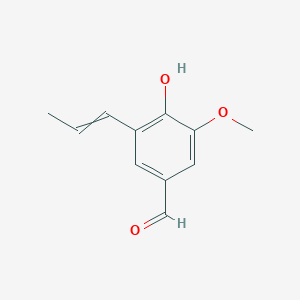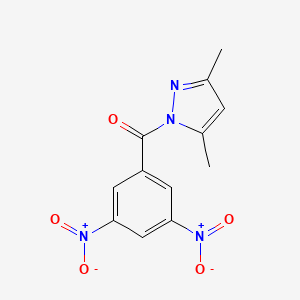
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone is an organic compound that features a pyrazole ring substituted with two methyl groups and a dinitrophenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone typically involves the reaction of 3,5-dimethylpyrazole with 3,5-dinitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.
化学反応の分析
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted pyrazole derivatives, while reduction could produce amine-substituted products.
科学的研究の応用
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone: can be compared to other pyrazole derivatives and dinitrophenyl compounds.
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the dinitrophenyl group.
3,5-Dinitrobenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole ring and the dinitrophenyl group allows for a wide range of applications and interactions that are not possible with simpler compounds.
特性
CAS番号 |
69413-26-9 |
|---|---|
分子式 |
C12H10N4O5 |
分子量 |
290.23 g/mol |
IUPAC名 |
(3,5-dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C12H10N4O5/c1-7-3-8(2)14(13-7)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h3-6H,1-2H3 |
InChIキー |
RGFXDXIJIATMPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
溶解性 |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


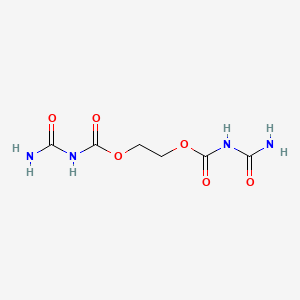
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
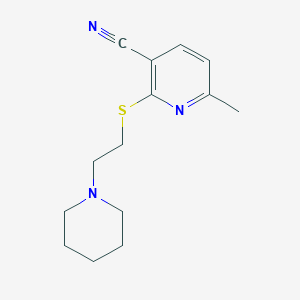
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
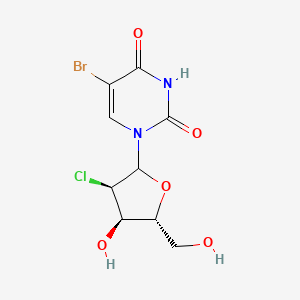
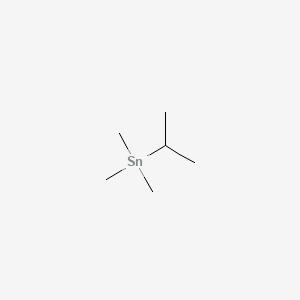
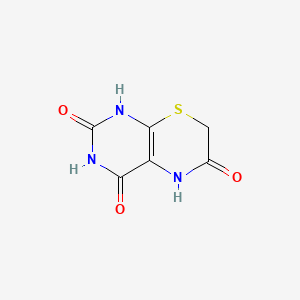
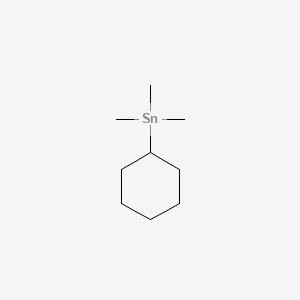
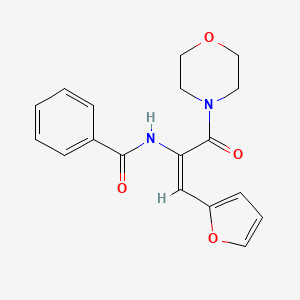

![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

